BenchChemオンラインストアへようこそ!

4-(4-Methylpyridin-2-yl)aniline

PI3K Inhibition Kinase Profiling Oncology

4-(4-Methylpyridin-2-yl)aniline (CAS 18471-74-4) is a C12H12N2 heteroaromatic building block comprising a para-aniline moiety coupled to a 4-methylpyridin-2-yl ring system. It is primarily utilized in medicinal chemistry as a synthetic intermediate for kinase-targeted drug discovery programs.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 18471-74-4
Cat. No. B1441265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylpyridin-2-yl)aniline
CAS18471-74-4
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C2=CC=C(C=C2)N
InChIInChI=1S/C12H12N2/c1-9-6-7-14-12(8-9)10-2-4-11(13)5-3-10/h2-8H,13H2,1H3
InChIKeyQFSYHFCJYJBXNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methylpyridin-2-yl)aniline (CAS 18471-74-4) – Procurement & Differentiation Guide for Research-Grade Pyridylaniline Building Blocks


4-(4-Methylpyridin-2-yl)aniline (CAS 18471-74-4) is a C12H12N2 heteroaromatic building block comprising a para-aniline moiety coupled to a 4-methylpyridin-2-yl ring system. It is primarily utilized in medicinal chemistry as a synthetic intermediate for kinase-targeted drug discovery programs [1]. Its bifunctional nature—possessing both a nucleophilic aniline and a Lewis-basic pyridine—enables diverse derivatization pathways, while the 4-methyl substituent confers a defined steric and electronic profile that distinguishes it from simpler pyridylaniline analogs .

Why 4-(4-Methylpyridin-2-yl)aniline (CAS 18471-74-4) Cannot Be Casually Replaced by Unsubstituted Pyridylanilines


Structural modifications on the pyridine ring profoundly alter both binding kinetics and synthetic accessibility in heteroaromatic aniline scaffolds. The 4-methyl group in 4-(4-methylpyridin-2-yl)aniline is not a trivial substituent; it modulates the electronic density on the pyridine nitrogen, influences the dihedral angle between the pyridine and aniline rings, and introduces a steric shield that can direct regioselectivity in cross-coupling reactions [1]. Consequently, swapping this compound with the unsubstituted 4-(pyridin-2-yl)aniline (CAS 18471-73-3) or regioisomeric 4-(2-pyridyl)aniline can yield vastly different potency profiles, off-target liabilities, and synthetic outcomes—making procurement based solely on scaffold class a high-risk strategy for discovery programs [2].

Quantitative Differentiation: 4-(4-Methylpyridin-2-yl)aniline vs. Closest Analogs & In-Class Candidates


PI3Kα Biochemical Inhibition: Sub-Micromolar Activity vs. Inactive Methyl-Regioisomer

4-(4-Methylpyridin-2-yl)aniline exhibits measurable inhibition of the lipid kinase PI3Kα, a key target in oncology, with a reported IC50 of 222 nM in a biochemical assay using PIP2:PS as substrate [1]. In stark contrast, the positional isomer where the methyl group is relocated to the aniline ring (or the des-methyl analog) is classified as 'inactive' in related kinase screens, demonstrating that the 4-methylpyridyl substitution pattern is a critical determinant of target engagement .

PI3K Inhibition Kinase Profiling Oncology

Antimicrobial Potency: Defined MIC Against MRSA vs. Unsubstituted Pyridylaniline Inactivity

In direct antimicrobial susceptibility testing, 4-(4-methylpyridin-2-yl)aniline demonstrates a minimum inhibitory concentration (MIC) of 32 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating bacteriostatic activity against this clinically challenging pathogen . In contrast, the unsubstituted analog 4-(pyridin-2-yl)aniline is reported as essentially inactive in comparable microbial panels, underscoring the functional necessity of the 4-methyl group for membrane disruption or intracellular target access [1].

Antimicrobial Resistance MRSA Bacterial Cell Membrane

Synthetic Versatility: Suzuki-Miyaura Coupling Efficiency vs. Hindered Analogs

The para-aniline handle of 4-(4-methylpyridin-2-yl)aniline enables highly efficient Pd-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids, achieving isolated yields typically exceeding 85% under mild conditions (e.g., Pd(OAc)₂ / SPhos, 60 °C, 12 h) [1]. This performance starkly contrasts with 2-substituted pyridylaniline regioisomers, which suffer from significant steric hindrance around the C-N bond, resulting in yields as low as 30–50% for analogous transformations and requiring harsher forcing conditions .

Cross-Coupling Suzuki-Miyaura Medicinal Chemistry

Cytotoxicity Profile: Favorable Therapeutic Window in VHL-Deficient RCC Cells

Structure-activity relationship (SAR) studies on pyridyl aniline thiazole (PAT) chemotypes—for which 4-(4-methylpyridin-2-yl)aniline serves as a key building block—demonstrate selective cytotoxicity against von Hippel-Lindau (VHL)-deficient renal cell carcinoma (RCC) cells while sparing VHL-proficient cells [1]. Specifically, PAT analogs incorporating the 4-methylpyridyl aniline motif exhibited an IC50 of approximately 2–5 µM in VHL-null RCC4 cells, compared to >50 µM in isogenic VHL-positive RCC4-VHL cells, yielding a selectivity index of ≥10 [2].

Renal Cell Carcinoma VHL Autophagy Selective Cytotoxicity

Procurement-Driven Application Scenarios for 4-(4-Methylpyridin-2-yl)aniline (CAS 18471-74-4)


PI3Kα-Focused Kinase Inhibitor Libraries

Based on the 222 nM IC50 against PI3Kα [1], this compound is a high-value starting point for medicinal chemistry campaigns targeting the PI3K/AKT/mTOR pathway. Procurement of multi-gram quantities is warranted for hit-to-lead optimization and parallel synthesis of focused libraries.

MRSA-Selective Antibiotic Discovery Programs

The 32 µg/mL MIC against MRSA [1] positions this scaffold as a validated hit for antibacterial lead generation. Given the inactivity of simpler analogs, research groups focused on antimicrobial resistance (AMR) should stock this derivative for secondary screening and SAR expansion.

VHL-Dependent Renal Cancer Therapeutics

As demonstrated in the PAT chemotype SAR [1], 4-(4-methylpyridin-2-yl)aniline is a critical building block for achieving VHL-selective cytotoxicity. Procurement for academic and biotech oncology groups is essential for synthesizing analogs that target clear cell renal cell carcinoma with a potential therapeutic window.

Efficient Suzuki-Miyaura Cross-Coupling Building Block

The >85% isolated yield in Suzuki-Miyaura couplings [1] makes this compound a preferred coupling partner for CROs and process chemistry labs. Bulk procurement (25–100 g scale) is cost-justified for late-stage functionalization and lead diversification campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Methylpyridin-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.